(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride
CAS No.: 2096331-88-1
Cat. No.: VC5731767
Molecular Formula: C5H8BClN2O3
Molecular Weight: 190.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096331-88-1 |
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Molecular Formula | C5H8BClN2O3 |
Molecular Weight | 190.39 |
IUPAC Name | (2-methoxypyrimidin-5-yl)boronic acid;hydrochloride |
Standard InChI | InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H |
Standard InChI Key | WWDINTSCOGZPAJ-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1)OC)(O)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine heterocycle with distinct functional groups:
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Methoxy group (-OCH₃) at the 2-position, which enhances electron density and influences regioselectivity in cross-coupling reactions.
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Boronic acid (-B(OH)₂) at the 5-position, stabilized as a hydrochloride salt to improve solubility and handling stability .
The molecular formula is C₅H₈BClN₂O₃, with a molecular weight of 190.39 g/mol . X-ray crystallography of related boronic acid derivatives reveals planar pyrimidine rings and tetrahedral boron centers, suggesting similar geometry for this compound .
Physicochemical Characteristics
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water due to hydrochloride stabilization .
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Stability: The hydrochloride salt form reduces hygroscopicity compared to free boronic acids, enabling long-term storage under inert conditions .
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Reactivity: The boronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions, while the methoxy group directs electrophilic substitution .
Synthesis and Optimization
Lithium-Halogen Exchange Method
A widely reported approach involves lithium-halogen exchange on 5-bromo-2-methoxypyrimidine, followed by boronation:
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Lithiation: Treatment of 5-bromo-2-methoxypyrimidine with n-butyllithium at −78°C generates a lithiated intermediate.
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Boronation: Quenching with triisopropyl borate (B(OiPr)₃) yields the boronic acid, which is subsequently acidified with HCl to form the hydrochloride salt .
Typical Conditions:
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Solvent: Tetrahydrofuran (THF) or toluene.
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Temperature: −78°C to room temperature.
One-Pot Borylation-Coupling Strategy
A patent (CN105906557A) describes a streamlined method using bis(pinacolato)diboron (B₂pin₂) under mild conditions:
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Borylation: 5-Bromo-2-methoxypyrimidine reacts with B₂pin₂ in DMF at 20–30°C, catalyzed by K₂CO₃.
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In Situ Coupling: The intermediate pinacol boronate ester reacts with 2-halopyridines without isolation, producing the target compound in >80% yield .
Advantages:
Applications in Medicinal Chemistry
Drug Discovery
(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride serves as a key building block in kinase inhibitor development:
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EGFR Inhibitors: The boronic acid moiety chelates ATP-binding site residues, enhancing selectivity over off-target kinases .
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BTK Inhibitors: Structural analogs of this compound have shown sub-nanomolar IC₅₀ values in preclinical models of autoimmune diseases .
Antibody-Drug Conjugates (ADCs)
The boronic acid group facilitates site-specific conjugation to monoclonal antibodies via oxime or hydrazone linkages. This strategy improves ADC stability and pharmacokinetics compared to traditional cysteine/maleimide chemistry .
Role in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group enables efficient coupling with aryl/heteroaryl halides. Notable examples include:
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Heterobiaryl Synthesis: Reaction with 2-chloropyridine produces 2-methoxy-5-(pyridin-2-yl)pyrimidine, a precursor to the antiepileptic drug perampanel .
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Dendrimer Construction: Two-fold coupling with 4,6-dichloropyrimidine yields 4,6-bis(5-pyrimidyl)pyrimidine, a rigid scaffold for optoelectronic materials .
Optimized Conditions:
Directed C–H Functionalization
The methoxy group acts as a directing group for regioselective C–H activation:
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Arylation: Pd-catalyzed coupling with aryl iodides occurs exclusively at the 4-position of the pyrimidine ring .
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Halogenation: NBS or NIS in DMF introduces halogens at the 4-position, enabling further diversification .
Structural Analogs and Comparative Analysis
Compound Name | Structural Features | Key Differentiators |
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4-Pyridinylboronic Acid | Pyridine ring with boronic acid | Higher reactivity in Suzuki couplings |
5-Fluoropyrimidine Boronic Acid | Fluorine at pyrimidine 5-position | Enhanced metabolic stability |
2-Aminopyrimidine Boronic Acid | Amino group at pyrimidine 2-position | Improved solubility in aqueous media |
Key Trends:
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